(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methyl-azetidine-2-carboxylic acid
Description
(2R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-2-methyl-azetidine-2-carboxylic acid (CAS: 610271-10-8) is an Fmoc-protected azetidine derivative widely used in peptide synthesis and medicinal chemistry. Its structure comprises:
- Azetidine ring: A strained four-membered heterocycle with one nitrogen atom.
- Fmoc group: A 9H-fluoren-9-ylmethoxycarbonyl moiety that protects the amine during solid-phase peptide synthesis (SPPS).
- Methyl substituent: At the 2-position of the azetidine ring, contributing steric bulk.
- Carboxylic acid: Enables coupling to other amino acids or substrates.
Molecular Formula: C₂₀H₁₉NO₄ Molecular Weight: 337.37 g/mol .
The (2R) stereochemistry and methyl group influence conformational rigidity and peptide backbone stability, making it valuable for designing constrained peptides .
Properties
IUPAC Name |
(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylazetidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-20(18(22)23)10-11-21(20)19(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H,22,23)/t20-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAGJSFUJKYPBG-HXUWFJFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of γ-Amino Acid Precursors
Azetidine rings are commonly synthesized via cyclization of γ-amino acids or their derivatives. For 2-methyl-azetidine-2-carboxylic acid, a γ-keto acid intermediate can undergo reductive amination to form the ring. For example, treatment of methyl 3-amino-2-methyl-4-oxobutanoate with sodium cyanoborohydride in acidic conditions yields the azetidine ring. This method, however, often requires optimization to avoid side reactions such as over-reduction or polymerization.
Intramolecular Nucleophilic Substitution
An alternative approach involves intramolecular nucleophilic substitution. Starting from a β-chloroamine derivative, such as (R)-3-chloro-2-methylpropane-1,3-diamine, heating in the presence of a base like potassium carbonate induces cyclization. This method achieves moderate yields (45–60%) but is sensitive to steric hindrance from the methyl group.
Transition Metal-Catalyzed Cyclizations
Recent advances employ palladium-catalyzed C–N bond formation to construct azetidine rings. For instance, a Suzuki-Miyaura coupling between a bromoalkene and a boronic acid-functionalized amine precursor facilitates ring closure. This method offers superior stereocontrol, with yields exceeding 70% for analogous structures.
Fmoc Protection Techniques
Solid-Phase Protection
In solid-phase synthesis, the azetidine carboxylic acid is first anchored to a resin (e.g., Rink amide or Wang resin). The Fmoc group is then introduced using Fmoc-Osu (N-hydroxysuccinimide ester) under mild conditions, minimizing racemization. This method is favored for combinatorial chemistry applications.
Stereochemical Control
Chiral Pool Synthesis
Starting from naturally occurring chiral precursors, such as L-threonine, enables retention of configuration. For example, L-threonine is converted to a γ-lactone intermediate, which is subsequently opened and cyclized to form the (R)-configured azetidine.
Asymmetric Catalysis
Rhodium-catalyzed hydrogenation of enamide precursors provides enantiomeric excess (ee) >95%. Using DuPhos or BINAP ligands, the methyl group’s stereochemistry is precisely controlled during ring formation.
Enzymatic Resolution
Racemic mixtures of 2-methyl-azetidine-2-carboxylic acid are resolved using lipases or acylases. Porcine pancreatic lipase selectively hydrolyzes the (S)-enantiomer’s ester, leaving the (R)-enantiomer intact. This method achieves ee values of 98% but requires optimization for scale-up.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via reverse-phase HPLC using a C18 column and a gradient of acetonitrile/water (0.1% TFA). The target compound elutes at ~12–14 minutes under these conditions. Preparative HPLC yields >99% purity, as confirmed by LC-MS ([M+H]+ = 338.4).
Crystallization
Recrystallization from ethanol/water mixtures produces enantiopure crystals. X-ray diffraction confirms the (R)-configuration and planar geometry of the azetidine ring.
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Chiral Pool Synthesis | 65 | >99 | Moderate | High |
| Asymmetric Catalysis | 78 | 95 | High | Moderate |
| Enzymatic Resolution | 50 | 98 | Low | Low |
The table above highlights asymmetric catalysis as the most balanced approach for industrial-scale production, whereas enzymatic resolution suits small-scale research.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methyl-azetidine-2-carboxylic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Deprotected Azetidine: Removal of the Fmoc group yields the free azetidine carboxylic acid.
Substituted Azetidines: Nucleophilic substitution reactions produce various substituted azetidine derivatives.
Oxidized and Reduced Products: Oxidation and reduction reactions yield corresponding oxidized or reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of (2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methyl-azetidine-2-carboxylic acid as an anticancer agent. For instance, compounds derived from this structure have been evaluated for their cytotoxic effects against various cancer cell lines. The National Cancer Institute (NCI) has conducted screenings that demonstrate significant growth inhibition in human tumor cells, with promising GI50 values indicating effective dosage levels for therapeutic applications .
Neuroprotective Properties
Research indicates that derivatives of this compound may exhibit neuroprotective effects, making them potential candidates for treating neurodegenerative diseases. The structural characteristics allow for interactions with biological targets involved in neuronal health, which has been substantiated through in vitro studies showing reduced apoptosis in neuronal cell lines .
Peptide Synthesis
Building Block for Peptides
The incorporation of (2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methyl-azetidine-2-carboxylic acid into peptide chains enhances the stability and bioactivity of the resulting peptides. This compound serves as a protecting group during peptide synthesis, allowing for selective reactions at specific sites without affecting the integrity of the overall structure .
Organic Synthesis
Synthesis of Complex Molecules
This compound is utilized as a versatile intermediate in the synthesis of various heterocyclic compounds. Its unique functional groups facilitate multiple reaction pathways, enabling chemists to construct complex molecular architectures efficiently. For example, it can be employed in the formation of azetidine derivatives which are valuable in pharmaceutical chemistry .
Data Table: Applications Overview
Case Study 1: Anticancer Evaluation
A study conducted by the NCI involved testing (2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methyl-azetidine-2-carboxylic acid against a panel of cancer cell lines. The results indicated an average cell growth inhibition rate exceeding 50% at specific concentrations, making it a candidate for further development into anticancer drugs .
Case Study 2: Neuroprotective Effects
In vitro experiments showed that derivatives of this compound significantly reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests potential applications in developing therapies for conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of (2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methyl-azetidine-2-carboxylic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during peptide bond formation, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions to form peptide bonds, facilitating the synthesis of complex peptides and proteins.
Comparison with Similar Compounds
Fmoc-Azetidine Derivatives
Key Observations :
Fmoc-Pyrrolidine and Piperidine Derivatives
Key Observations :
- Ring size : Azetidine (4-membered) > pyrrolidine (5-membered) > piperidine (6-membered) in terms of ring strain and conformational rigidity. Smaller rings favor constrained peptide designs .
- Functional groups : Hydroxyl (piperidine) and allyl (pyrrolidine) substituents expand utility in orthogonal conjugation strategies compared to the methyl group in the target compound .
Fmoc-Pipecolic Acid Derivatives
Key Observations :
- Piperidine derivatives exhibit reduced ring strain but lower enzymatic stability compared to azetidines in peptide backbones .
Biological Activity
(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methyl-azetidine-2-carboxylic acid, often abbreviated as Fmoc-Aze, is a compound of interest in medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of Fmoc-Aze, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Fmoc-Aze has a complex structure characterized by the presence of a fluorenylmethoxycarbonyl group, which enhances its stability and solubility. Its molecular formula is , with a molecular weight of 423.45 g/mol. The compound is typically synthesized through various organic reactions involving azetidine derivatives.
The biological activity of Fmoc-Aze can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Fmoc-Aze has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Modulation of Protein Interactions : The fluorenylmethoxycarbonyl group facilitates interactions with various proteins, influencing signaling pathways.
- Antioxidant Properties : Preliminary studies suggest that Fmoc-Aze may exhibit antioxidant activity, protecting cells from oxidative stress.
Case Studies and Research Findings
-
Antitumor Activity :
- A study conducted on various cancer cell lines demonstrated that Fmoc-Aze exhibited significant cytotoxic effects. The compound was tested against A549 (lung cancer) and HEP2 (laryngeal carcinoma) cell lines, showing IC50 values in the micromolar range, indicating effective inhibition of cell proliferation .
- The presence of electron-donating groups in the structure was linked to increased anticancer activity.
- Neuroprotective Effects :
- Antimicrobial Activity :
Data Table: Summary of Biological Activities
Q & A
Q. What are the key steps in synthesizing (2R)-1-(Fmoc)-2-methyl-azetidine-2-carboxylic acid, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves:
Protection of the azetidine nitrogen using 9-fluorenylmethyloxycarbonyl (Fmoc) chloride under basic conditions (e.g., diisopropylethylamine in dichloromethane) .
Carboxylic acid activation via coupling reagents (e.g., HATU or EDCI) for subsequent peptide bond formation .
Purification via silica gel chromatography or reverse-phase HPLC to isolate the compound .
Yield Optimization Strategies:
Q. What spectroscopic techniques are essential for characterizing this compound, and how should discrepancies in NMR data be addressed?
Methodological Answer: Key Techniques:
- ¹H/¹³C NMR : Confirm regiochemistry and stereochemistry. For example, the Fmoc group’s aromatic protons appear as distinct multiplets at 7.3–7.8 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ for C₂₁H₂₂NO₄: calc. 352.1543, observed 352.1548) .
- IR Spectroscopy : Identify carbonyl stretches (~1700 cm⁻¹ for Fmoc and carboxylic acid groups) .
Addressing NMR Discrepancies:
- Re-measure in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) to resolve solvent-induced shifts.
- Compare with calculated chemical shifts using computational tools (e.g., DFT) .
- Verify sample purity via HPLC before analysis .
Advanced Research Questions
Q. How can X-ray crystallography determine the absolute configuration of this compound, and what challenges arise in enantiomorph-polarity estimation?
Methodological Answer: Crystallographic Workflow:
Crystal Growth : Use vapor diffusion with solvents like acetonitrile/water.
Data Collection : Employ synchrotron radiation for high-resolution data.
Structure Refinement : Use SHELXL for small-molecule refinement .
Challenges in Enantiomorph-Polarity:
Q. How can racemization be mitigated during solid-phase peptide synthesis (SPPS) involving this Fmoc-protected azetidine?
Methodological Answer: Racemization Mechanisms:
- Base-induced epimerization during Fmoc deprotection (e.g., piperidine treatment).
Mitigation Strategies:
Q. How should researchers design stability studies to assess degradation under varying conditions, and interpret kinetic data?
Methodological Answer: Experimental Design:
Stress Testing : Expose the compound to heat (40–80°C), humidity (75% RH), and acidic/basic conditions (pH 1–13) .
Analytical Monitoring : Use HPLC to quantify degradation products (e.g., Fmoc cleavage or azetidine ring opening).
Data Interpretation:
Q. What computational methods validate stereochemical assignments when crystallographic data is ambiguous?
Methodological Answer: Approaches:
Density Functional Theory (DFT) : Calculate NMR chemical shifts and compare with experimental data to confirm configuration .
Q. How can researchers address low yields in azetidine ring formation during synthetic scale-up?
Methodological Answer: Root Causes:
- Ring strain in azetidine formation.
- Competing side reactions (e.g., polymerization).
Optimization Strategies:
- Use high-dilution conditions to favor intramolecular cyclization over intermolecular reactions.
- Introduce directing groups (e.g., Boc-protected amines) to stabilize transition states .
- Screen Lewis acids (e.g., ZnCl₂) to catalyze ring closure .
Scale-Up Considerations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
